Ethyl 4-({[2-(thiophen-2-yl)-1,3-thiazolidin-3-yl]carbonothioyl}amino)benzoate
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Overview
Description
Ethyl 4-({[2-(thiophen-2-yl)-1,3-thiazolidin-3-yl]carbonothioyl}amino)benzoate is a complex organic compound that features a unique combination of thiophene and thiazolidine rings These heterocyclic structures are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[2-(thiophen-2-yl)-1,3-thiazolidin-3-yl]carbonothioyl}amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: This step involves the reaction of a thiophene derivative with a thioamide under acidic conditions to form the thiazolidine ring.
Introduction of the Benzoate Group: The thiazolidine intermediate is then reacted with ethyl 4-aminobenzoate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[2-(thiophen-2-yl)-1,3-thiazolidin-3-yl]carbonothioyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: The carbonothioyl group can be reduced to a thiol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzoate group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols, EDCI (coupling agent)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Amides, esters
Scientific Research Applications
Ethyl 4-({[2-(thiophen-2-yl)-1,3-thiazolidin-3-yl]carbonothioyl}amino)benzoate has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its antibacterial, antifungal, and anticancer properties.
Biological Studies: It can be used as a probe to study the interactions of thiophene and thiazolidine derivatives with biological targets.
Material Science: The compound’s heterocyclic rings can be utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 4-({[2-(thiophen-2-yl)-1,3-thiazolidin-3-yl]carbonothioyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing the compound’s binding affinity. Additionally, the carbonothioyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(E)-[(thiophen-2-yl)methylidene]amino]benzoate
- 2-Butylthiophene
- 2-Octylthiophene
Uniqueness
Ethyl 4-({[2-(thiophen-2-yl)-1,3-thiazolidin-3-yl]carbonothioyl}amino)benzoate is unique due to the presence of both thiophene and thiazolidine rings in its structure. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The carbonothioyl group further enhances its potential for covalent interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H18N2O2S3 |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
ethyl 4-[(2-thiophen-2-yl-1,3-thiazolidine-3-carbothioyl)amino]benzoate |
InChI |
InChI=1S/C17H18N2O2S3/c1-2-21-16(20)12-5-7-13(8-6-12)18-17(22)19-9-11-24-15(19)14-4-3-10-23-14/h3-8,10,15H,2,9,11H2,1H3,(H,18,22) |
InChI Key |
NDRXMVTVNXUNGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCSC2C3=CC=CS3 |
Origin of Product |
United States |
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